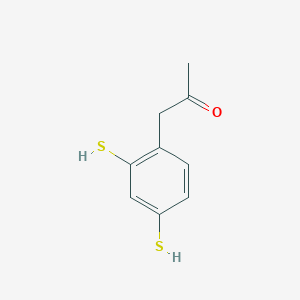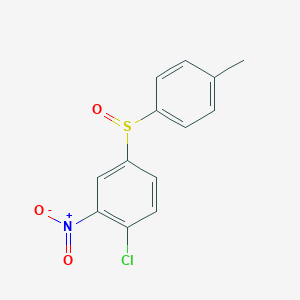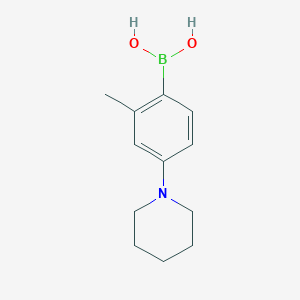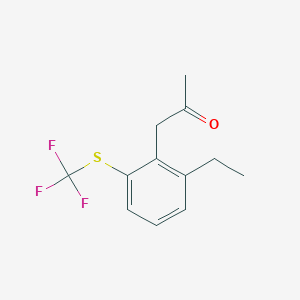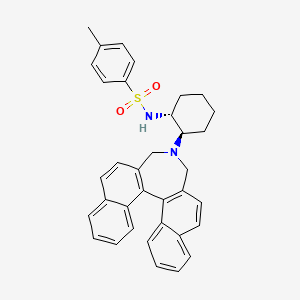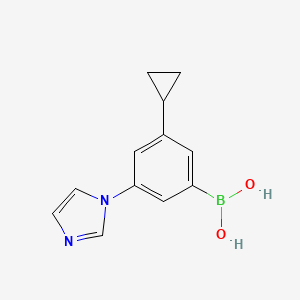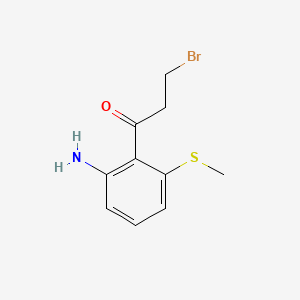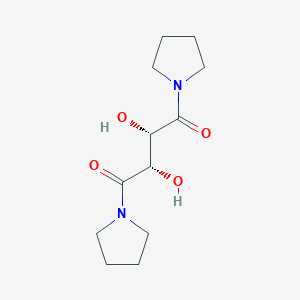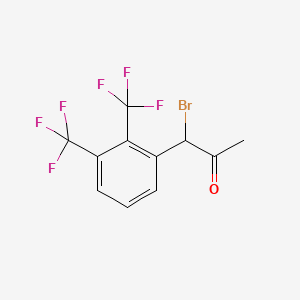
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a bromopropanone moiety
Métodos De Preparación
The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one typically involves the introduction of bromine and trifluoromethyl groups into a phenyl ring. One common synthetic route includes the bromination of 1-(2,3-Bis(trifluoromethyl)phenyl)-propan-2-one using bromine or a brominating agent under controlled conditions. Industrial production methods may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can form strong interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(2,3-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one include:
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use in catalyst development.
3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane: Used in photochemical studies.
Propiedades
Fórmula molecular |
C11H7BrF6O |
|---|---|
Peso molecular |
349.07 g/mol |
Nombre IUPAC |
1-[2,3-bis(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(19)9(12)6-3-2-4-7(10(13,14)15)8(6)11(16,17)18/h2-4,9H,1H3 |
Clave InChI |
ZQANYIBBGVKZSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


